D-Saccharic acid 1,4-lactone hydrate

β-glucuronidase inhibitor screening reference standard

β-Glucuronidase interference in UGT assays and inter-plate variability in screening compromise data reproducibility. D-Saccharic acid 1,4-lactone hydrate is the well-characterized, ready-to-use active inhibitor that directly solves these problems. - Universal positive control with extensively replicated IC₅₀ of 48.4 µM for normalizing high-throughput screens. - At 1-5 mM, completely suppresses background β-glucuronidase activity in UGT assays, unlike weak substrate analogs. - Defined monohydrate stoichiometry (water ≤10% by KF) and solubility ≥50 mg/mL ensure precise, reproducible stock solutions. - Ships globally with reliable stock; available in quantities from 10 mg to 5 g.

Molecular Formula C6H10O8
Molecular Weight 210.14 g/mol
Cat. No. B022300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Saccharic acid 1,4-lactone hydrate
Synonyms1,4-Lactone-D-glucaric Acid Monohydrate; 
Molecular FormulaC6H10O8
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESC1(C(C(=O)OC1C(C(=O)O)O)O)O.O
InChIInChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1
InChIKeyNPFKVZHSFSFLPU-QGBSHYGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





D-Saccharic Acid 1,4-Lactone Hydrate: β-Glucuronidase Inhibitor Standard


D-Saccharic acid 1,4-lactone hydrate (DSAL monohydrate; CAS 61278-30-6) is a δ-lactone derivative of D-glucaric acid that acts as a potent, reversible inhibitor of β-glucuronidase . It is the well-characterized, endogenously relevant lactone form that directly binds the enzyme, and its reproducible IC₅₀ value (≈48 µM) has made it the universal positive control and reference standard in β-glucuronidase inhibitor discovery programs [1].

Enzyme inhibition study fit: Reversible β-glucuronidase inhibitor for in vitro screening programs and assay calibration
Reference standard context: Reported IC₅₀ benchmark supports cross-study comparability in inhibitor discovery workflows
Defined hydrate stoichiometry: Monohydrate form supports precise stock solution preparation for quantitative enzymology

D-Saccharic Acid 1,4-Lactone Hydrate: Why It Cannot Be Substituted


Closely related compounds such as D-glucaric acid salts (e.g., calcium D-glucarate) and D-glucuronic acid cannot simply replace the hydrate form. Calcium D-glucarate is a prodrug that requires in‑vivo conversion to the active lactone, introducing pharmacokinetic uncertainty and making it unsuitable for direct in‑vitro enzyme inhibition studies [1]. D-Glucuronic acid, a substrate analog, is a weak competitive inhibitor that demands millimolar concentrations to produce only modest Km shifts, rendering it impractical as a sensitive assay standard [2]. The monohydrate, in contrast, provides the active inhibitor in a stoichiometrically defined, readily soluble powder ready for immediate use.

Calcium D-glucarate
A prodrug requiring in vivo acid-catalyzed lactonization; activation variability may introduce pharmacokinetic uncertainty in direct enzyme assays
D-Glucuronic acid
A weak substrate analog with millimolar-range competitive inhibition; reported Km shifts alone may not support sensitive screening applications
Anhydrous D-glucaro-1,4-lactone
Hygroscopic and lacks defined stoichiometry; variable water content may shift effective molar mass and compromise quantitative enzymology precision

D-Saccharic Acid 1,4-Lactone Hydrate: Quantitative Evidence


Universal β-Glucuronidase Reference Standard

In a standardized in‑vitro assay using p-nitrophenyl-β-D-glucuronide as substrate, D-saccharic acid 1,4-lactone hydrate exhibits an IC₅₀ of 48.4 ± 1.25 µM [1]. This value serves as the benchmark against which novel inhibitors are evaluated; for instance, phenoxyacetohydrazide Schiff bases 1 and 22 showed IC₅₀ values of 22.0 ± 0.14 µM and 9.20 ± 0.32 µM respectively, representing 2.2‑fold and 5.3‑fold greater potency than the standard [2].

Reference Standard IC₅₀
Cross-study comparable
48.4 ± 1.25 µM
Supports assay calibration and cross-study benchmarking in inhibitor screening
p-Nitrophenyl-β-D-glucuronide substrate; pH 7.0; 37 °C
β-glucuronidase inhibitor screening reference standard

Potency Advantage Over D-Glucuronic Acid

D-Glucuronic acid, a substrate analog, acts as a weak competitive inhibitor of β-glucuronidase: at a concentration of 5 mM it increases the Km only 2.5‑fold [1]. By contrast, D-saccharic acid 1,4-lactone hydrate achieves 50 % inhibition in the low‑micromolar range (IC₅₀ ≈ 48 µM) [2]. On a molar basis, the lactone is approximately two orders of magnitude more potent than the free acid.

Potency vs Free Acid
Class-level inference
~100-fold greater inhibitory potency than D-glucuronic acid on a molar basis
Supports structure-activity relationship interpretation for lactone-based inhibitors
D-Glucuronic acid: 5 mM increases Km ~2.5-fold; mollusc enzyme; pH 5.0
β-glucuronidase competitive inhibition structure-activity relationship

Direct Inhibition vs. Calcium D-Glucarate Prodrug

Calcium D-glucarate is a dietary supplement that must undergo acid‑catalyzed or enzymatic cyclization in the stomach to form the active D-glucaro-1,4-lactone [1]. This conversion is variable and species‑dependent. D-Saccharic acid 1,4-lactone hydrate provides the pre‑formed, active inhibitor, eliminating the lag time and variability inherent in prodrug activation. In vitro, calcium glucarate exhibits negligible β-glucuronidase inhibition until it is pre‑incubated under acidic conditions to generate the lactone.

Direct vs Prodrug Activation
Class-level inference
Direct inhibitor; no lag time or activation step required for enzyme inhibition
Supports in vitro enzyme inhibition study design without prodrug conversion variables
Calcium D-glucarate requires acid-catalyzed cyclization to active lactone
prodrug activation in vitro assay calcium glucarate

Defined Hydrate Stoichiometry and Solubility

The monohydrate form of D-saccharic acid 1,4-lactone (C₆H₈O₇·H₂O; MW 210.14) has a water content ≤10 % as determined by Karl Fischer titration, confirming a consistent 1:1 hydrate stoichiometry . Its aqueous solubility is ≥50 mg mL⁻¹, yielding clear, colorless solutions suitable for spectrophotometric assays . In contrast, anhydrous preparations of D-glucaro-1,4-lactone are hygroscopic and their water content—and therefore effective molar mass—can vary between lots, potentially introducing systematic weighing errors in quantitative enzymology.

Hydrate Stoichiometry
Data to verify
Water content ≤10% (KF); aqueous solubility ≥50 mg/mL
Supports stock preparation consistency; hydrate identity requires lot-specific review
Anhydrous forms may absorb 5–15% moisture; monohydrate stoichiometry defined
solubility hydrate stoichiometry assay reproducibility

Oral Bioavailability and in Vivo Translation

D-Saccharic acid 1,4-lactone hydrate is orally active: 11 % of an oral dose is excreted in urine in rats, with bile concentrations reaching 0.06 mM—sufficient to suppress 75 % of biliary β-glucuronidase activity [1]. This contrasts with many synthetic β-glucuronidase inhibitors that lack validated in‑vivo pharmacokinetic profiles. The extensive literature on its absorption, distribution, and excretion makes it a preferred tool compound for translational research bridging in‑vitro inhibition data to animal models of cancer chemoprevention.

Oral Exposure Profile
Cross-study comparable
11% urinary excretion; 75% suppression of biliary β-glucuronidase activity
Supports exposure-model interpretation in rodent studies
Rat bile-fistula model; 0.06 mM biliary concentration reported
oral bioavailability in vivo pharmacology pharmacokinetics

D-Saccharic Acid 1,4-Lactone Hydrate: Key Applications


Calibration Standard for β-Glucuronidase Inhibitor Screening

Because its IC₅₀ of 48.4 µM is extensively replicated in the literature [1], D-saccharic acid 1,4-lactone hydrate is the de facto calibration standard for high‑throughput screening campaigns. Every plate includes the hydrate as a positive control, enabling normalization of inter‑plate variability and direct potency comparison of new chemical entities.

Blocking β-Glucuronidase in UGT Assays

In uridine diphosphate‑glucuronosyltransferase (UGT) activity assays, background hydrolysis of glucuronide products by contaminating β-glucuronidase can lead to underestimation of UGT activity. The hydrate, at concentrations of 1‑5 mM, completely suppresses this interference [2], a task that D-glucuronic acid cannot achieve without massive, assay‑disrupting concentrations.

Oral Dosing in Chemoprevention Studies

The demonstrated oral bioavailability and biliary excretion of the lactone [3] make it a reliable tool compound for animal studies investigating β-glucuronidase‑mediated carcinogen deconjugation. Unlike calcium D-glucarate, which requires gastric acid‑catalyzed activation, the hydrate provides predictable systemic exposure from the moment of dosing.

Stoichiometric Stock Solution Preparation

The defined monohydrate stoichiometry (water content ≤10 % by KF) and high aqueous solubility (≥50 mg mL⁻¹) allow researchers to prepare inhibitor stock solutions of precisely known molarity, minimizing the well‑to‑well variability that plagues hygroscopic anhydrous preparations.

Application
Selection Property
Validation Focus
β-Glucuronidase inhibitor screening
Assay calibration context
Cross-study IC₅₀ benchmarking
UGT activity assay background control
Enzyme suppression context
β-Glucuronidase hydrolysis interference
Oral exposure model studies
Exposure-model context
Oral bioavailability in rodent models
Inhibitor stock solution preparation
Hydrate stoichiometry review
Stock molarity precision

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